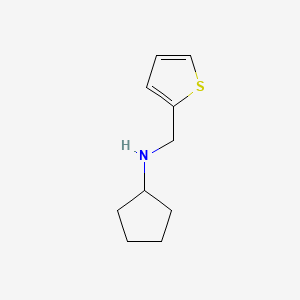

N-(thiophen-2-ylmethyl)cyclopentanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(Thiophen-2-ylmethyl)cyclopentanamine is an organic compound with the molecular formula C7H13NS. It is a cyclic amine consisting of a cyclopentane ring with an amine group attached to the 2-thiophene ring. The compound has been studied extensively for its potential applications in medical research, particularly its use as an anti-inflammatory agent and its potential for use as an anti-cancer drug.

Applications De Recherche Scientifique

Pharmaceutical Research: Antifungal Agents

N-(thiophen-2-ylmethyl)cyclopentanamine derivatives have been explored for their potential as antifungal agents. These compounds have shown promising results in inhibiting the growth of various fungal pathogens, which can be crucial in treating diseases like candidiasis and aspergillosis. The modification of the thiophene moiety and the cyclopentanamine backbone could lead to the development of new classes of antifungal drugs with improved efficacy and reduced resistance .

Agricultural Chemistry: Fungicides

In the agricultural sector, derivatives of N-(thiophen-2-ylmethyl)cyclopentanamine have been synthesized and tested for their fungicidal activity. They have been found to be effective against crop diseases caused by fungi, such as downy mildew in cucumbers. This application is significant for enhancing crop protection and yield .

Material Science: Corrosion Inhibitors

Thiophene derivatives are known to serve as corrosion inhibitors in industrial applications. By incorporating the N-(thiophen-2-ylmethyl)cyclopentanamine structure into materials, it’s possible to enhance the durability and lifespan of metals by preventing oxidative damage and corrosion, which is vital for infrastructure maintenance .

Organic Electronics: Semiconductors

The thiophene ring is a critical component in the development of organic semiconductors. N-(thiophen-2-ylmethyl)cyclopentanamine derivatives could potentially be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the advancement of flexible and lightweight electronic devices .

Medicinal Chemistry: Anti-inflammatory Drugs

Compounds with a thiophene ring, such as N-(thiophen-2-ylmethyl)cyclopentanamine, have been investigated for their anti-inflammatory properties. These compounds could be further optimized to develop new nonsteroidal anti-inflammatory drugs (NSAIDs) that offer pain relief with fewer side effects .

Anesthetic Formulations: Dental Anesthetics

The structural analogs of N-(thiophen-2-ylmethyl)cyclopentanamine have been utilized as local anesthetics, particularly in dental procedures. The compound’s ability to block voltage-gated sodium channels makes it a candidate for safer and more effective anesthetic formulations .

Neuropharmacology: Sodium Channel Blockers

Research into N-(thiophen-2-ylmethyl)cyclopentanamine has also extended into neuropharmacology, where its derivatives are being studied as potential sodium channel blockers. This application is crucial for the development of treatments for conditions like epilepsy and chronic pain .

Chemical Synthesis: Heterocyclic Compound Synthesis

Lastly, N-(thiophen-2-ylmethyl)cyclopentanamine is valuable in chemical synthesis, particularly in the creation of heterocyclic compounds. Its structure can be used as a building block for synthesizing a wide range of heterocyclic compounds with various biological activities .

Propriétés

IUPAC Name |

N-(thiophen-2-ylmethyl)cyclopentanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-2-5-9(4-1)11-8-10-6-3-7-12-10/h3,6-7,9,11H,1-2,4-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLHPNUFQXBBAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359386 |

Source

|

| Record name | N-(thiophen-2-ylmethyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-2-ylmethyl)cyclopentanamine | |

CAS RN |

58924-50-8 |

Source

|

| Record name | N-(thiophen-2-ylmethyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)

![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1298448.png)

![Bis(benzo[d]thiazol-2-yl)methanone](/img/structure/B1298450.png)